Imidazo[1,2-f]phenanthridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-f]phenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c1-2-7-13-11(5-1)12-6-3-4-8-14(12)17-10-9-16-15(13)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWNDUJCIYUZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N4C2=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470814 | |
| Record name | Imidazo[1,2-f]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37694-95-4 | |
| Record name | Imidazo[1,2-f]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Current Research Landscape of Imidazo 1,2 F Phenanthridine
Chemical Significance and Research Relevance of the Imidazo[1,2-f]phenanthridine Motif
The this compound motif is a structurally significant and synthetically attractive scaffold that has demonstrated considerable relevance in both medicinal chemistry and materials science. acs.orgnih.gov Its importance stems from the unique combination of a rigid, planar phenanthridine (B189435) core fused with a biologically relevant imidazole (B134444) ring. This fusion creates a polynuclear N-fused hybrid scaffold with distinct properties not typically observed in its individual homonuclear components. acs.orgnih.gov
The research relevance of the this compound core is underscored by its presence in naturally occurring alkaloids. A notable example is Zephycandidine A, an Amaryllidaceae alkaloid isolated from Zephyranthes candida, which contains the this compound skeleton. nih.govmdpi.com Natural products often serve as a starting point for drug discovery, and the identification of this scaffold in a bioactive molecule has spurred further investigation into its therapeutic potential. researchgate.net Zephycandidine A itself has been reported to exhibit anti-tumor and anti-acetylcholinesterase activities. nih.govresearchgate.net
In the realm of medicinal chemistry, synthetic derivatives of this compound have shown promising biological activities. acs.orgnih.gov A significant area of investigation is their potential as anticancer agents. researchgate.netcabidigitallibrary.org For instance, certain synthesized derivatives have exhibited potent inhibitory activity against various cancer cell lines. cabidigitallibrary.org One study reported derivatives with IC₅₀ values in the low micromolar range, with one compound showing stronger inhibitory effects against HT-29 colon cancer cells than the established chemotherapeutic agent, paclitaxel (B517696). researchgate.netcabidigitallibrary.org The closely related analogue THK-121 has also demonstrated a strong inhibitory effect on cancer cell proliferation and was found to induce cell death through the intrinsic apoptosis pathway. mdpi.com
Beyond oncology, the phenanthridine core is recognized as a valuable scaffold in the development of agents against various pathogens, including Mycobacterium tuberculosis. nih.gov While research on imidazo[1,2-a]-pyridine derivatives has shown potent anti-TB activity, the fusion of the imidazole ring with the phenanthridine system represents a continuing area of interest for developing new therapeutic agents. nih.gov
In addition to its biological significance, the this compound motif has also been explored for its optical and electronic properties. researchgate.netrsc.org The rigid and fused ring system minimizes molecular vibration and rotation, leading to high thermal stability. rsc.org This characteristic, combined with a high triplet energy, makes the scaffold suitable for creating blue-emitting phosphorescent complexes. rsc.org Researchers have successfully designed and prepared blue-emitting Platinum(II) complexes incorporating this compound-containing ligands for use in organic light-emitting diodes (OLEDs). rsc.org These complexes have shown efficient sky-blue electro-phosphorescence, highlighting the potential of this scaffold in advanced materials science. rsc.org
Overview of this compound as a Fused Heterocyclic Scaffold
This compound is a tetracyclic aromatic compound in which an imidazole ring is fused to a phenanthridine ring system at the 1 and 2 positions of the imidazole and the 'f' face of the phenanthridine. This fusion results in a rigid, planar molecular architecture that is central to its chemical properties and biological activity. The structure combines the features of isoquinoline, quinoline, and imidazole moieties. acs.org
The development of diverse synthetic methods has been crucial for exploring the potential of this scaffold. acs.orgresearchgate.net Various synthetic routes have been established, often involving the construction of the imidazole ring onto a pre-existing phenanthridine core or through cyclization reactions that form the phenanthridine system. One common approach involves the reaction of phenanthridin-6-amine with aldehydes in a sulfur-endorsed oxidative cyclization. cabidigitallibrary.org Other methods include palladium-catalyzed intramolecular C-C bond formation and the coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones, followed by aromatization. acs.orgresearchgate.net The availability of multiple synthetic pathways allows for the creation of a wide array of derivatives with different substituents, facilitating the systematic study of structure-activity relationships. acs.orgmdpi.com
Detailed Research Findings
The following tables summarize key research findings related to the biological activity and applications of this compound derivatives.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| Derivative 3d | HT-29 (Colon Cancer) | 1.25 ± 0.22 µM | cabidigitallibrary.org |
| Derivative 3d | General | 2.18 ± 0.08 µM | cabidigitallibrary.org |
| Derivative 3f | General | 2.24 ± 0.71 µM | cabidigitallibrary.org |
| Paclitaxel (Reference) | HT-29 (Colon Cancer) | Weaker than 3d | cabidigitallibrary.org |
| THK-121 | Cancer Cells | Strong inhibitory effect on proliferation | mdpi.com |
Table 2: Application of this compound in OLEDs
| Complex | Emission Color | Max. Current Efficiency (CE) | Max. Power Efficiency (PE) | Max. External Quantum Efficiency (EQE) | CIE Coordinates | Source |
|---|---|---|---|---|---|---|
| Pt1 | Blue | 36.5 cd A⁻¹ | 33.1 lm W⁻¹ | 16.2% | (0.18, 0.32) | rsc.org |
| Pt2 | Blue | Similar to Pt1 | Similar to Pt1 | Similar to Pt1 | Not specified | rsc.org |
Advanced Synthetic Methodologies for Imidazo 1,2 F Phenanthridine Frameworks
Total Synthesis Strategies for Imidazo[1,2-f]phenanthridine-Containing Alkaloids
The pursuit of total syntheses of natural products containing the this compound skeleton has driven the innovation of novel synthetic strategies. These routes not only provide access to the natural products themselves but also enable the synthesis of analogues for structure-activity relationship studies.
Synthetic Routes to Zephycandidine A and Its Analogues
Zephycandidine A, the first discovered naturally occurring this compound alkaloid, has garnered significant attention from the synthetic community. nih.govsemanticscholar.org Several total syntheses and formal syntheses have been reported, each employing unique strategies to construct the core structure and install the requisite functional groups.
One effective approach commences with a Suzuki-Miyaura cross-coupling reaction between an ortho-bromonitrile and an aniline (B41778) derivative. mdpi.com This is followed by a spontaneous intramolecular nucleophilic addition of the amine to the nitrile, which forms the key 6-aminophenanthridine (B1664678) intermediate. mdpi.com The final this compound framework is then constructed by treating the aminophenanthridine with chloroacetaldehyde. mdpi.comresearchgate.net This two-step sequence has proven to be a highly efficient route for the total synthesis of Zephycandidine A. mdpi.com
Alternative strategies have also been developed. One such method involves a palladium-catalyzed twofold cross-coupling reaction between a 2-arylimidazole and a 1,2-dihalobenzene. researchgate.net However, this approach can lead to a mixture of regioisomers that are difficult to separate. researchgate.net A more regioselective, albeit lower-yielding, synthesis was achieved through the palladium-catalyzed cross-coupling of a brominated imidazole (B134444) derivative with o-iodophenylboronic acid. researchgate.net
The synthesis of Zephycandidine A analogues has also been a key focus, allowing for the exploration of how modifications to the core structure impact biological activity. mdpi.comresearchgate.net For instance, analogues with variations in the A-ring and D-ring have been synthesized using the established routes. mdpi.comresearchgate.net One notable analogue, THK-121, demonstrated a strong inhibitory effect on cancer cell proliferation, highlighting the potential for developing new therapeutic agents based on the this compound scaffold. mdpi.comresearchgate.net
| Starting Materials | Key Reactions | Product | Reference |
| 6-bromo-1,3-benzodioxole-5-carbonitrile, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Suzuki-Miyaura coupling, Intramolecular nucleophilic addition, Reaction with chloroacetaldehyde | Zephycandidine A | mdpi.com |
| 2-arylimidazole, 1,2-dihalobenzene | Palladium-catalyzed twofold cross-coupling (Buchwald-Hartwig and Heck reactions) | Zephycandidine A and regioisomer | researchgate.netresearchgate.net |
| Brominated imidazole, o-iodophenylboronic acid | Palladium-catalyzed cross-coupling | Zephycandidine A | researchgate.net |
| 6-aminophenanthridines, aliphatic/arylacetaldehydes | Metal-free sulfur endorsed oxidative cyclization | 3-substituted this compound analogues | mdpi.com |
Transition Metal-Catalyzed Cyclization and Coupling Reactions
Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems like this compound. These methods often offer high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed C-C and C-N Bond Formations for this compound Synthesis
Palladium catalysts are widely used in the synthesis of the this compound framework, facilitating key C-C and C-N bond-forming reactions. semanticscholar.orgresearchgate.net One prominent strategy involves the palladium-catalyzed intramolecular direct arylation through sp2 C-H activation. researchgate.net This approach allows for the post-functionalization of pre-formed imidazoles, providing a convenient route to a variety of this compound derivatives in good to high yields. researchgate.net
Another powerful palladium-catalyzed method is the tandem N-H/C-H arylation. nih.govacs.org This process enables the reaction of 2-phenyl-1H-imidazoles with 1,2-dihalobenzenes to directly form the this compound scaffold. nih.govacs.org Similarly, a cascade process involving palladium-catalyzed N-arylation followed by intramolecular C-H coupling has been developed for the one-pot synthesis of benzimidazo[1,2-f]phenanthridines. semanticscholar.org Furthermore, palladium-catalyzed dual C-H activation has been successfully applied to synthesize indolo[1,2-f]phenanthridines from N-(2-halophenyl)-indoles and iodobenzenes. rsc.org
A sequential Ullmann coupling and oxidative coupling dehydrogenation catalyzed by Pd(OAc)2 has also been reported to unexpectedly yield fused this compound derivatives. acs.org
| Reaction Type | Catalyst | Starting Materials | Product | Reference |
| Intramolecular Direct Arylation | Palladium | Functionalized imidazoles | This compound derivatives | researchgate.net |
| Tandem N-H/C-H Arylation | Palladium | 2-phenyl-1H-imidazoles, 1,2-dihalobenzenes | Imidazo[1,2-f]phenanthridines | nih.govacs.org |
| Cascade N-Arylation and Intramolecular C-H Coupling | Palladium | 2-Arylbenzimidazoles, o-dibromoarenes | Benzimidazole-fused phenanthridines | semanticscholar.org |
| Dual C-H Activation | Palladium | N-(2-halophenyl)-indoles, iodobenzenes | Indolo[1,2-f]phenanthridines | rsc.org |
| Sequential Ullmann Coupling and Oxidative Coupling Dehydrogenation | Pd(OAc)2 | - | Fused this compound derivatives | acs.org |
Copper-Catalyzed Tandem Annulation Approaches
Copper catalysis provides an alternative and often more economical approach for the synthesis of imidazo[1,2-f]phenanthridines. A key copper-catalyzed method is the tandem C-N and C-C coupling between 2,2'-diiodo-1,1'-biphenyl and imidazole, which directly constructs the this compound core. nih.govacs.org Another efficient protocol involves a copper-catalyzed tandem reaction between substituted 2-(2-bromophenyl)-1H-imidazoles and formamide, which proceeds via an initial Ullmann-type C-N coupling followed by intramolecular dehydrative cyclization to afford imidazo[1,2-c]quinazolines, a related heterocyclic system. researchgate.net These copper-catalyzed methods offer practical advantages due to the lower cost and toxicity of copper compared to palladium.
Heterogeneous Catalysis via Metal-Organic Frameworks (MOFs) in this compound Synthesis
The use of heterogeneous catalysts, such as Metal-Organic Frameworks (MOFs), is a growing area in organic synthesis, offering advantages like catalyst recyclability and ease of product purification. A recyclable magnetic MOF, Fe3O4@SiO2@MOF-199, has been successfully employed as a catalyst for the coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones. nih.govacs.orgacs.org This reaction produces 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones, which can then be aromatized in a one-pot sequential procedure to yield the final this compound products. nih.govacs.orgacs.org The magnetic nature of the MOF allows for its easy recovery and reuse for several cycles without a significant loss of catalytic activity. nih.govacs.orgacs.org This protocol has also been shown to be applicable to the synthesis of Zephycandidine A. nih.govacs.org
Another MOF, Cu-MOF-74, has been utilized as an efficient heterogeneous catalyst for the synthesis of imidazo[1,5-a]pyridines through an oxidative amination of the C(sp3)-H bond, demonstrating the versatility of MOFs in synthesizing related nitrogen-containing heterocycles. rsc.org
| Catalyst | Reaction Type | Starting Materials | Product | Key Advantages | Reference |
| Fe3O4@SiO2@MOF-199 | C-C coupling and cyclization, followed by aromatization | 2-(2-bromoaryl)imidazoles, cyclohexane-1,3-diones | Imidazo[1,2-f]phenanthridines | Recyclable, magnetic, applicable to Zephycandidine A synthesis | nih.govacs.orgacs.org |
| Cu-MOF-74 | Oxidative amination of C(sp3)-H bond | 2-benzoyl pyridine (B92270), benzylamines | 1,3-diarylated imidazo[1,5-a]pyridines | Recyclable, heterogeneous catalysis | rsc.org |
Metal-Free and Oxidative Annulation Protocols
In a move towards more sustainable and cost-effective synthesis, metal-free and oxidative annulation protocols have been developed for the construction of the this compound framework. A notable example is a novel, metal-free sulfur-endorsed oxidative cyclization. mdpi.com This method allows for the synthesis of 3-substituted this compound analogues from readily available 6-aminophenanthridines and aliphatic or arylacetaldehydes. mdpi.com This atom-economical strategy avoids the use of transition metals, which can be advantageous in terms of cost and reducing metal contamination in the final products. researchgate.net
Sulfur-Mediated Oxidative Cyclization Methodologies
A notable metal-free approach for the synthesis of 3-substituted imidazo[1,2-f]phenanthridines involves a sulfur-promoted oxidative cyclization. This method utilizes the reaction of 6-aminophenanthridines with aliphatic or arylacetaldehydes in the presence of elemental sulfur. mdpi.com The reaction, typically conducted in a mixture of DMSO and cyclohexane (B81311) at elevated temperatures, provides the desired products in moderate yields. mdpi.com For instance, the reaction of the appropriate 6-aminophenanthridine intermediate with aldehydes like phenylacetaldehyde, propanal, and 3-methylbutanal (B7770604) has yielded the corresponding C-3 substituted imidazo[1,2-f]phenanthridines. mdpi.com This methodology has also been successfully applied to the synthesis of substituted imidazo[1,2-a]pyridines, demonstrating its broader utility. researchgate.net
Intramolecular Oxidative Aromatic Cyclization Reactions
Palladium-catalyzed intramolecular direct arylation has emerged as a powerful tool for constructing the this compound skeleton. researchgate.netthieme-connect.com This strategy involves the post-functionalization of 2-(2-bromoaryl)imidazoles, which are themselves synthesized through multi-component reactions. researchgate.netthieme-connect.com The key C-C bond formation occurs via a palladium-catalyzed sp2 C-H activation, leading to the cyclized product in good to high yields (58-94%). researchgate.netthieme-connect.com Another approach involves the oxidative coupling of an imidazole-substituted 1,1'-biphenyl in the presence of a palladium catalyst to form the this compound core. nih.govacs.org
Multi-Component Reactions and Cascade Transformations
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures like this compound in a single step. A one-pot, four-component reaction of 1,2-dicarbonyl compounds, anilines, aldehydes, and ammonium (B1175870) acetate (B1210297) can produce highly substituted imidazoles. researchgate.netthieme-connect.com These imidazole intermediates, particularly 2-(2-bromoaryl)imidazoles, serve as precursors for subsequent intramolecular cyclization to the this compound framework. researchgate.netthieme-connect.com
Cascade reactions provide another elegant route. For example, 2-(2-bromoaryl)imidazoles can react with cyclohexane-1,3-diones in the presence of a recyclable magnetic MOF catalyst (Fe3O4@SiO2@MOF-199) to yield 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones. nih.govnih.gov These intermediates can then be aromatized in a one-pot sequence involving reduction, dehydration, and oxidation to afford the final this compound products in high yields. nih.govnih.gov This sequence has been successfully applied to the synthesis of the natural product Zephycandidine A. nih.gov Furthermore, a one-pot, three-step cascade reaction starting from the reaction of a primary amine with 2-bromoethyl phenanthridinium bromide leads to the formation of dihydro-imidazo[1,2-f]phenanthridinium (DIP) cations. gla.ac.ukacs.orgacs.org This process involves nucleophilic attack, cyclization, and a subsequent hydride loss. gla.ac.ukacs.org
Strategic Derivatization for this compound Scaffold Modification
The functionalization of the pre-formed this compound scaffold is crucial for tuning its properties. Strategic modifications can be introduced at various positions on both the imidazole and benzenoid rings.
Rational Modification of the Imidazole Ring (e.g., C-3 Position)
The C-3 position of the imidazole ring is a common site for introducing structural diversity. As mentioned in the sulfur-mediated cyclization, various aldehydes can be employed to install different substituents at this position. mdpi.com This allows for the synthesis of analogues of natural products like zephycandidine A with modified properties. mdpi.com
Functionalization of Benzenoid Rings (e.g., Ring A, C-7 Position)
Modifications on the benzenoid rings, particularly ring A, are also of significant interest. For example, analogues of zephycandidine A have been synthesized with different oxygenation patterns on ring A. mdpi.com While direct C-H functionalization of the phenanthridine (B189435) C-ring is generally challenging, specific methods have been developed for certain positions. nih.gov For instance, microwave-assisted Claisen rearrangement of 8-allyloxyphenanthridines allows for C-C bond formation specifically at the C-7 position with high regioselectivity and yields. nih.gov Additionally, the introduction of electron-donating or electron-withdrawing groups at the 7-position of related imidazo-phenanthridine ligands has been shown to tune the photophysical properties of their corresponding Iridium(III) complexes. acs.org
Synthesis and Characterization of Imidazo[1,2-f]phenanthridinium Cations (DIPs)
Imidazo[1,2-f]phenanthridinium (DIP) cations are a class of derivatives that have garnered significant attention. gla.ac.ukacs.org These compounds are synthesized through a cascade reaction involving a primary amine and 5-(2-bromoethyl)phenanthridinium bromide (BEP). gla.ac.ukacs.org The reaction proceeds through a 1,2,3,12b-tetrahydrothis compound (TIP) intermediate, which can be isolated under optimized conditions that prevent the final oxidation step. gla.ac.ukacs.orgnih.gov The stability and reactivity of the TIP intermediate are influenced by the substituent at the imidazo-N position, as well as steric and solvent effects. gla.ac.ukacs.org The final oxidation of the TIP intermediate, often using an oxidant like N-bromosuccinimide or even a second equivalent of the BEP starting material, yields the planar, aromatic DIP cation. gla.ac.ukresearchgate.net These cationic frameworks have been characterized using various spectroscopic techniques, including NMR and mass spectrometry, and their structures have been confirmed by X-ray crystallography. gla.ac.ukrsc.org
Data Tables
Table 1: Selected Examples of Sulfur-Mediated Synthesis of C-3 Substituted Imidazo[1,2-f]phenanthridines
| Aldehyde Reactant | C-3 Substituent | Yield (%) |
| Phenylacetaldehyde | Benzyl | 21-58 |
| Propanal | Ethyl | 21-58 |
| 3-Methylbutanal | Isobutyl | 21-58 |
| Data sourced from a study on the synthesis of zephycandidine A analogues. mdpi.com |
Table 2: Yields of Imidazo[1,2-f]phenanthridines via Palladium-Catalyzed Intramolecular Arylation
| Substrate | Yield (%) |
| 2-(2-bromophenyl)-1,4,5-triphenyl-1H-imidazole | 94 |
| 2-(2-bromophenyl)-1-phenyl-4,5-di(p-tolyl)-1H-imidazole | 85 |
| 2-(2-bromophenyl)-4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole | 81 |
| 2-(2-bromophenyl)-1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 88 |
| Yields reported for the final cyclization step. thieme-connect.com |
Table 3: Synthesis of Dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones via MOF-Catalyzed Cascade Reaction
| 2-(2-Bromoaryl)imidazole Substituents | Cyclohexane-1,3-dione Substituent | Product Yield (%) |
| 4,5-diphenyl | Unsubstituted | 91 |
| 4,5-diphenyl | 5-methyl | 83 |
| 4,5-di(p-tolyl) | Unsubstituted | 85 |
| 4,5-bis(4-fluorophenyl) | Unsubstituted | 88 |
| Data from the recyclable magnetic MOF-catalyzed coupling and cyclization. nih.gov |
Controlled Synthesis and Reactivity Studies of 1,2,3,12b-Tetrahydroimidazo[1,2-f]phenanthridines (TIPs)
The 1,2,3,12b-tetrahydrothis compound (TIP) framework represents a significant class of nitrogen-containing heterocycles. gla.ac.uk These compounds are notable not only for their structural features but also for their role as key reactive intermediates. gla.ac.ukacs.orgnih.gov Historically, the TIP moiety was identified as a transient species in the three-step cascade synthesis that converts 5-(2-bromoethyl)phenanthridinium bromide (BEP) and a primary amine into the biologically active 2,3-dihydro-1H-imidazo[1,2-f]phenanthridinium (DIP) cations. gla.ac.ukacs.org For a considerable time, these intermediates were only characterized in situ, precluding a deeper understanding of their intrinsic properties and reactivity. gla.ac.ukacs.orgnih.govacs.orgacs.org
A significant breakthrough was the development of a facile and general methodology for the synthesis and, crucially, the isolation of a range of stable TIP structures. gla.ac.ukacs.orggla.ac.uk This method involves the reaction of 5-(2-bromoethyl)phenanthridinium bromide (BEP) with a primary amine in the presence of triethylamine (B128534) (TEA) in a solvent such as chloroform. acs.org The reaction proceeds under a nitrogen atmosphere, and the formation of a solution from the initial suspension indicates the progress of the reaction, with times varying from 30 minutes to 18 hours depending on the amine used. acs.org
The key to controlling the reactivity and enabling the isolation of these otherwise transient intermediates lies in the derivatization at the imidazo-N position. gla.ac.ukacs.orgnih.govacs.orgacs.orggla.ac.uk By carefully selecting the primary amine, it is possible to modulate the electronic potential and pKa of the resulting TIP, which in turn governs its stability. gla.ac.ukacs.orgnih.govgla.ac.uk This control has allowed for the synthesis and characterization of a library of TIP compounds, providing a platform to study their chemical behavior systematically. gla.ac.uk
The scope of the synthesis is broad, accommodating a variety of primary amines. The general procedure is outlined below:
General Method for Synthesis of TIPs acs.org To a stirred suspension of BEP (1.0 equivalent) in CHCl₃, the respective primary amine (1.0 equivalent) and triethylamine (3.0 equivalents) are added. The mixture is stirred under a nitrogen atmosphere until a solution is formed. The product is then isolated by washing the reaction mixture with water and brine, followed by drying and removal of the solvent under vacuum. acs.org
The reaction's success and the stability of the isolated TIPs are influenced by several factors, including the steric bulk and electronic properties of the N-substituent, as well as solvent effects. gla.ac.uknih.gov For instance, the reaction with the sterically hindered adamantyl amine required a significantly longer time for completion compared to less bulky amines like isobutyl amine. gla.ac.uk
| Entry | Primary Amine (R-NH₂) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclohexylamine | 1 h | 94 | gla.ac.uk |
| 2 | Isobutylamine | 0.5 h | 96 | gla.ac.uk |
| 3 | Adamantylamine | 9 h | 85 | gla.ac.uk |
| 4 | 3,4-Dimethoxyphenethylamine | 1 h | 98 | gla.ac.uk |
| 5 | Aniline | 18 h | 85 | gla.ac.uk |
| 6 | 3,4-Difluoroaniline | 18 h | 94 | gla.ac.uk |
The reactivity of TIPs is particularly interesting due to their sensitivity to both pH and electrochemical potential. gla.ac.ukacs.org A key discovery was the existence of a pH-dependent equilibrium between the ring-closed TIP structure and a ring-open aminoethylphenanthridinium (AEP) form. gla.ac.uk This reversible cyclization can be further manipulated through redox chemistry. gla.ac.uk Oxidation of the TIP/AEP system leads to the formation of the corresponding DIP cation, while reduction yields 5-(2-aminoethyl)-5,6-dihydrophenanthridine (AEDP). gla.ac.uk These four interconvertible states (TIP, AEP, DIP, AEDP) constitute a "redox-lockable" molecular switch, which has potential applications in molecular-level data storage. gla.ac.uk
Further advancements have led to the synthesis of electron-deficient TIPs, which were previously inaccessible. uio.noresearchgate.net By employing a microwave-mediated intramolecular Diels-Alder reaction on furans (IMDAF), it is now possible to synthesize TIPs bearing electron-withdrawing groups on the phenanthridine core. researchgate.net A notable characteristic of these novel electron-deficient TIPs is their remarkable stability towards air-mediated oxidation when compared to their electron-rich analogues. researchgate.net Despite this enhanced stability, they can be readily oxidized to the corresponding DIPs using reagents such as N-bromosuccinimide (NBS). researchgate.net
The electronic properties of the N-substituent have a clear and predictable influence on the stability of the corresponding DIP framework, which is directly related to the reactivity of the TIP precursor. Cyclic voltammetry studies on a selection of DIP analogues demonstrated that the reduction potential decreases as the electron-withdrawing effect of the side chain diminishes. gla.ac.uk
| Compound (DIP Analogue) | R-Group | Ered (V vs. Fc/Fc+) | Reference |
|---|---|---|---|
| 4t | 3,4-Difluorophenyl | -1.28 | gla.ac.uk |
| 4j | Phenyl | -1.42 | gla.ac.uk |
| 4i | 3,4-Dimethoxyphenyl | -1.45 | gla.ac.uk |
| 4a | Cyclohexyl | -1.58 | gla.ac.uk |
| 4b | Isobutyl | -1.60 | gla.ac.uk |
Biological Activities and Medicinal Chemistry Frontiers of Imidazo 1,2 F Phenanthridine Derivatives
Antineoplastic Efficacy of Imidazo[1,2-f]phenanthridine Derivatives
This compound derivatives have emerged as a significant class of heterocyclic compounds with considerable potential in the field of medicinal chemistry, particularly as antineoplastic agents. nih.govresearchgate.netnih.gov A naturally occurring example, Zephycandidine A, isolated from Zephyranthes candida, has demonstrated notable anti-tumor activity. nih.govresearchgate.net The core structure of these compounds provides a versatile scaffold for chemical modifications, leading to the synthesis of numerous derivatives with a wide spectrum of biological activities. nih.govresearchgate.net
In Vitro Cytotoxicity Profiles Across Diverse Cancer Cell Lines
A number of synthesized this compound derivatives have been evaluated for their anticancer activity. For instance, compounds 3d and 3f exhibited IC₅₀ values of 2.18 ± 0.08 and 2.24 μM ± 0.71 μM, respectively, against certain cancer cell lines. cabidigitallibrary.org Notably, compound 3d demonstrated potent inhibitory activity against HT-29 cells with an IC₅₀ value of 1.25 μM ± 0.22 μM, which was reported to be stronger than that of the established anticancer drug paclitaxel (B517696). cabidigitallibrary.org
Similarly, 2-aryl-1H-phenanthro[9,10-d]imidazoles, which share a related structural framework, have shown potent cytotoxic effects. One derivative containing a para-N-phenyl acetamide (B32628) group recorded an exceptionally low IC₅₀ of 0.07 nM against AGS cells. These phenanthroimidazole derivatives generally displayed greater cytotoxicity against MCF-7 and AGS cell lines compared to HepG2 cells. Even the least potent compound in this series exhibited cytotoxic activity in the low micromolar IC₅₀ range.
The table below summarizes the in vitro cytotoxicity of selected this compound and related derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 3d | HT-29 | 1.25 ± 0.22 |
| 3d | (Not Specified) | 2.18 ± 0.08 |
| 3f | (Not Specified) | 2.24 ± 0.71 |
| para-N-phenyl acetamide derivative | AGS | 0.00007 |
| para-methylphenyl derivative | HepG2 | 7.60807 |
It is important to note that other related heterocyclic compounds, such as imidazo[1,2-a]pyridines, have also demonstrated significant cytotoxic effects against various cancer cell lines, including HCC1937 breast cancer cells. waocp.orgnih.govresearchgate.net
Molecular Mechanisms Underpinning Antineoplastic Action
The anticancer activity of this compound derivatives is attributed to several molecular mechanisms, primarily involving the induction of apoptosis and interaction with nucleic acids.
A key mechanism of action for these compounds is the induction of apoptosis, or programmed cell death. frontiersin.org This is often achieved through the modulation of key proteins in the apoptotic pathway. nih.govnih.govresearchgate.net Studies on related compounds have shown that they can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that promotes apoptosis.
Furthermore, the activation of effector caspases, such as caspase-3, is a central step in the execution phase of apoptosis. illinois.edunih.gov The activation of procaspase-3 to its active form, caspase-3, triggers a cascade of events leading to cell death. illinois.edu One of the key substrates of activated caspase-3 is poly(ADP-ribose) polymerase (PARP). researchgate.net Cleavage of PARP by caspase-3 is a hallmark of apoptosis. researchgate.net Research on related imidazo[1,2-a]pyridine (B132010) derivatives has demonstrated their ability to induce extrinsic apoptosis through the activation of caspase-7 and caspase-8, leading to PARP cleavage. nih.gov
This compound derivatives, owing to their planar aromatic structure, can interact with nucleic acids, which is a significant aspect of their antineoplastic activity. nih.govbeilstein-journals.org One of the primary modes of interaction is through intercalation, where the flat molecule inserts itself between the base pairs of the DNA double helix. hilarispublisher.com This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
In addition to DNA intercalation, these compounds have been shown to bind to and stabilize G-quadruplex (G4) structures. nih.govresearchgate.net G-quadruplexes are four-stranded nucleic acid structures that can form in guanine-rich sequences, which are found in telomeres and the promoter regions of oncogenes like c-myc. mdpi.com Stabilization of these G4 structures can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and implicated in cancer cell immortality, and can also suppress the expression of oncogenes. researchgate.net For example, certain imidazo[4,5-f] cabidigitallibrary.orgnih.govphenanthroline derivatives have demonstrated preferential binding to G-quadruplex DNA, leading to telomerase inhibition. researchgate.net
The induction of apoptosis by this compound derivatives is often linked to the mitochondrial pathway. scienceopen.com Some derivatives of the related imidazo[4,5-f] cabidigitallibrary.orgnih.govphenanthroline have been observed to localize in the mitochondria. nih.govrsc.org Disruption of mitochondrial function can lead to the release of pro-apoptotic factors and the initiation of the intrinsic apoptotic cascade.
The generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress is another mechanism by which these compounds can exert their cytotoxic effects. nih.gov Elevated levels of ROS can damage cellular components, including DNA, proteins, and lipids, and can trigger apoptotic cell death. Novel imidazo[1,2-a]pyridine derivatives have been shown to induce cytotoxicity by increasing NADPH oxidase (NOX) activity, which in turn leads to ROS-mediated apoptosis. nih.gov
Differential Cytotoxicity and Selectivity Indices in Neoplastic vs. Normal Cells
An important aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while minimizing toxicity to normal, healthy cells. Some studies on related imidazopyridine derivatives have indicated a degree of selectivity. For instance, one novel imidazopyridine derivative, compound 9i , did not affect the viability of normal human embryonic kidney 293T (HEK293T) cells and normal prostate epithelium PNT1A cells, suggesting a selective cytotoxic effect on cancer cells. scienceopen.com Similarly, certain indeno[1,2-b]quinoxaline derivatives, while highly active against cancer cell lines, showed low cytotoxicity against the normal human cell line WI-38, with IC₅₀ values greater than 92 μM. nih.gov
Neuropharmacological Investigations
The intricate architecture of the nervous system and the complexity of neurological disorders necessitate the continuous search for novel therapeutic agents. Derivatives of this compound have emerged as a subject of interest in this domain, particularly for their potential to modulate key enzymes involved in neurodegeneration.
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The planar, polycyclic structure of the this compound nucleus makes it a candidate for interaction with the active site of AChE.
Research into this area has been partly inspired by the naturally occurring alkaloid, Zephycandidine A, an this compound derivative that is known to exhibit anti-acetylcholinesterase activity. nih.gov While extensive studies on synthetic this compound derivatives are still emerging, the potential of related fused heterocyclic systems as AChE inhibitors has been well-documented. For instance, various derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine (B1224502) have demonstrated significant AChE inhibitory potency.
Molecular docking studies on related heterocyclic inhibitors suggest that their interaction with AChE often involves a dual binding mode. The heterocyclic core can interact with the catalytic active site (CAS) at the base of a deep gorge within the enzyme, while peripheral substituents can form interactions with the peripheral anionic site (PAS) at the gorge's entrance. consensus.appembopress.org These interactions can include π-π stacking with aromatic amino acid residues, hydrogen bonding, and hydrophobic interactions. It is hypothesized that this compound derivatives would engage in similar binding modalities, with the extended aromatic system of the phenanthridine (B189435) moiety potentially enhancing interactions within the enzyme's active site.
| Compound Series | Most Potent Derivative | AChE IC50 (µM) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | Compound with biphenyl (B1667301) side chain and methyl substituent at R4 | 79 | researchgate.netresearchgate.net |
| Imidazo[1,2-a]pyrazine | Compound 17r | 0.47 | consensus.app |
| Imidazo[1,2-b]pyridazine | 3-nitro-6-amino substituted derivatives (5c and 5h) | 0.04-0.05 | nih.gov |
Antimicrobial Research Trajectories
The rise of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. The fused heterocyclic nature of this compound suggests its potential as a scaffold for the development of such agents.
Tuberculosis (TB) remains a major infectious disease worldwide, with the emergence of drug-resistant strains complicating treatment efforts. Both the phenanthridine and the imidazo[1,2-a]pyridine cores, which together form the this compound skeleton, are recognized as "drug preconception" scaffolds with demonstrated anti-tubercular activity. nih.govresearchgate.netnih.gov
Numerous phenanthridine derivatives have been reported to be active against Mycobacterium tuberculosis. nih.govnih.gov Similarly, a multitude of imidazo[1,2-a]pyridine-3-carboxamides have shown excellent potency against drug-sensitive and drug-resistant strains of M. tuberculosis. acs.orgresearchgate.net The fusion of these two pharmacologically active moieties in the this compound framework suggests a high probability of synergistic or enhanced anti-tubercular effects.
| Compound Series | Example Compound | Target | MIC (µM) | Reference |
|---|---|---|---|---|
| Phenanthridine | Tetrahydrobenzo-[j]-phenanthridine-7,12-dione (Compound A) | M. tuberculosis H37Ra | 6.33 | nih.gov |
| Phenanthridine | 6-(4-substitutedpiperazin-1-yl) phenanthridine (Compound B) | M. tuberculosis H37Rv | 4.05 | nih.gov |
| Imidazo-[1,2-a]-pyridine-3-carboxamide | Compound E | M. tuberculosis H37Rv | 0.10 | nih.gov |
| Imidazo-[1,2-a]-pyridine amide | Compound F | Drug-resistant M. tuberculosis H37Rv | 0.041 | nih.gov |
| Imidazopyridine Hydrazine Conjugate | Compound IA3 | M. tuberculosis | 0.78 | researchgate.net |
Beyond tuberculosis, the imidazopyridine scaffold is known for its broad-spectrum antimicrobial properties. nih.gov Derivatives of imidazo[4,5-b]pyridine and imidazole (B134444) phenanthroline have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. jddtonline.infonih.govresearchgate.netarcjournals.org
The mechanism of antimicrobial action for these compounds is thought to involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The planar and electron-rich nature of the fused aromatic system likely facilitates intercalation with microbial DNA or interactions with key protein targets. Given these precedents, it is reasonable to extrapolate that this compound derivatives could also exhibit a wide range of antibacterial and antifungal activities.
| Compound Series | Activity | Organisms | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine derivatives | Antibacterial | Bacillus cereus (Gram-positive), Escherichia coli (Gram-negative) | nih.gov |
| Imidazole phenanthroline derivatives | Antibacterial and Antifungal | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida species | jddtonline.inforesearchgate.net |
| Metal complexes of Imidazo[4,5-f]1,10-phenanthroline derivatives | Antibacterial | Various bacterial strains | arcjournals.org |
Structure-Activity Relationship (SAR) Elucidation for this compound Bioactivity
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. While specific SAR studies on this compound derivatives are in their early stages, insights can be gleaned from research on the parent imidazo[1,2-a]pyridine scaffold. nih.govdocumentsdelivered.comresearchgate.netnih.govrsc.org
Studies on various imidazo[1,2-a]pyridine derivatives have highlighted the importance of the nature and position of substituents on the fused ring system in determining pharmacological potency. For instance, in the context of kinase inhibition, substitutions at specific positions of the imidazopyridine core have been shown to be critical for achieving high affinity and selectivity. nih.gov
For AChE inhibition, the presence of a biphenyl moiety as a side chain on the imidazo[1,2-a]pyridine ring has been shown to be important for activity, suggesting that an extended hydrophobic substituent enhances binding. researchgate.net Furthermore, the introduction of different substituents on the pyridine (B92270) ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets.
Extrapolating these findings to the this compound system, it is anticipated that:
The planarity and extended π-system of the phenanthridine portion are likely crucial for intercalative or stacking interactions with biological macromolecules like DNA or the active sites of enzymes. atomfair.com
Substituents on the imidazole ring could be modified to fine-tune binding affinity and selectivity for specific targets.
Modifications to the phenanthridine rings, such as the introduction of hydroxyl, methoxy (B1213986), or halogen groups, could significantly impact pharmacokinetic properties and target engagement.
Influence of Substituent Variations on Efficacy and Selectivity
The therapeutic potential of the this compound scaffold is significantly influenced by the nature and position of its substituents. Variations in the chemical groups attached to this core structure can modulate the compound's biological efficacy and its selectivity toward specific cancer cell lines. Research into the structure-activity relationships (SAR) of these derivatives has begun to elucidate the key features that govern their cytotoxic effects.
Initial investigations into the anticancer properties of this class were spurred by the discovery of Zephycandidine A, a naturally occurring this compound alkaloid. nih.govnih.gov Zephycandidine A demonstrated significant cytotoxic activity against a panel of five human cancer cell lines, with IC50 values in the low micromolar range. nih.gov Notably, it exhibited a degree of selectivity, showing weaker cytotoxicity against the normal human bronchial epithelial Beas-2B cell line, with a selectivity index as high as 10.1 against the HL-60 leukemia cell line. nih.govpreprints.org This foundational activity profile has served as a benchmark for the development of synthetic analogues with improved potency and selectivity. preprints.org
A study focused on the synthesis of various this compound derivatives identified several compounds with potent anticancer activity. cabidigitallibrary.org The substitution pattern on the phenyl ring attached to the imidazole moiety was found to be a critical determinant of cytotoxicity. Among the synthesized compounds, those featuring a hydroxyl group and a methoxy group on this phenyl ring demonstrated particularly strong inhibitory effects. cabidigitallibrary.org
For instance, compound 3d , which has a 4-hydroxy-3-methoxyphenyl substituent, showed the most potent activity against the HT-29 colon cancer cell line, with an IC50 value of 1.25 µM. This potency was notably stronger than that of the standard chemotherapeutic agent paclitaxel in the same assay. cabidigitallibrary.org Similarly, compound 3f , bearing a 3,4,5-trimethoxyphenyl group, also exhibited significant cytotoxicity. cabidigitallibrary.org These findings suggest that the presence of methoxy and hydroxyl groups on the pendant phenyl ring is a key factor for enhancing the anticancer efficacy of the this compound core.
Further SAR exploration through the development of synthetic analogues of Zephycandidine A has provided additional insights. Modifications on both the benzenoid ring A and the imidazole ring D of the parent structure have been explored. preprints.org One such analogue, THK-121 , demonstrated a strong inhibitory effect on the proliferation of leukemia cells. preprints.org This highlights that modifications beyond the phenyl substituent of the imidazole ring can also lead to potent cytotoxic agents. The enhanced anti-proliferative potential of these analogues against cancer cell lines compared to non-cancerous cells, such as human umbilical vein endothelial cells (HUVEC), indicates that a degree of cancer cell selectivity is maintained and can be refined through synthetic modification. preprints.org
The table below summarizes the cytotoxic activities of key this compound derivatives, illustrating the impact of substituent variations on their efficacy against various cancer cell lines.
| Compound | Substituent(s) | Cell Line | IC50 (µM) |
| Zephycandidine A | Naturally Occurring | HL-60 (Leukemia) | 1.98 |
| SMMC-7721 (Hepatocellular Carcinoma) | 6.49 | ||
| A-549 (Lung Carcinoma) | 3.44 | ||
| MCF-7 (Breast Cancer) | 6.27 | ||
| SW480 (Colon Cancer) | 7.03 | ||
| Beas-2B (Normal Bronchial Epithelial) | 20.08 | ||
| Compound 3d | 4-Hydroxy-3-methoxyphenyl | HT-29 (Colon Cancer) | 1.25 |
| Compound 3f | 3,4,5-Trimethoxyphenyl | Overall | 2.24 |
| THK-121 | Synthetic Analogue | Leukemia Cells | Strong Inhibition |
Photophysical Attributes and Advanced Materials Science Applications of Imidazo 1,2 F Phenanthridine
Advanced Luminescence and Fluorescence Characterization
Derivatives of imidazo[1,2-f]phenanthridine are recognized for their strong fluorescent activity, often exhibiting emissions in the blue region of the electromagnetic spectrum. researchgate.netijrpr.com The rigid, π-conjugated bicyclic structure is fundamental to their excellent fluorescence emissions and high quantum yields. ijrpr.com The photophysical properties can be systematically investigated through UV/Vis and fluorescence spectroscopy, revealing insights into their potential for various optoelectronic applications. researchgate.net
The emission wavelength of this compound derivatives can be precisely controlled through strategic chemical modifications. The introduction of different substituents onto the core structure allows for the tuning of the emission color. For instance, attaching strong electron-donating groups, such as amino or dimethylamino groups, to phenyl-substituted imidazo[1,2-a]pyridines, a related class of compounds, has been shown to induce a significant red shift in their fluorescence. This tunability is attributed to the influence of these substituents on the intramolecular charge transfer (ICT) characteristics of the molecule in its excited state. oup.com
Similarly, for iridium(III) complexes based on imidazo-phenanthridine ligands, modifying the 7-position of the ligand with either electron-donating groups (-CH₃) or electron-withdrawing groups (-F, -CF₃) allows for the systematic tuning of the photophysical properties of the resulting materials. nih.gov This molecular engineering approach is crucial for developing emitters that meet the specific color requirements for applications like full-color displays.
Table 1: Emission Characteristics of Selected this compound Derivatives and Related Compounds
| Compound/Complex | Substituent/Ligand | Emission Max (λem) | Solvent/Matrix | Reference |
|---|---|---|---|---|
| 2-(4-aminophenyl)imidazo[1,2-a]pyridine | 4-aminophenyl | 445 nm | Ethanol | oup.com |
| 2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridine | 4-(dimethylamino)phenyl | 446 nm | Ethanol | oup.com |
| Ir(III) Complex | 2,3-dimethylthis compound | 468 nm | Solution | skku.edu |
The photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process, is a critical parameter for luminescent materials. This compound derivatives have demonstrated the potential for high quantum yields. Research on π-expanded imidazoles, which can be precursors to imidazo[1,2-f]phenanthridines, has shown that these compounds exhibit blue emission with fluorescence quantum yields reaching as high as 0.9 in some cases. researchgate.net
In the context of metal complexes for phosphorescent applications, iridium(III) complexes incorporating this compound-based ligands have achieved remarkable efficiencies. A sky-blue phosphorescent Ir(III) complex showed a quantum efficiency of 0.23 in solution. skku.edu By employing a novel [3+2+1] coordination approach, an iridium(III) complex demonstrated an exceptionally high quantum efficiency of 84 ± 5%. nih.gov Further optimization, through the strategic use of ancillary ligands and substituent effects, has led to blue phosphorescent iridium(III) complexes with PLQYs as high as 91%. rsc.org These high quantum yields are essential for fabricating highly efficient light-emitting devices.
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a key indicator of intramolecular charge transfer (ICT). This compound and related imidazole-based structures often exhibit these properties. nih.gov The presence of both electron-donating and electron-accepting moieties within the molecular structure facilitates the transfer of electron density upon photoexcitation, creating an excited state with a different dipole moment from the ground state. rsc.org
Studies on phenanthroimidazole derivatives have revealed that their absorption and emission spectra show slight alterations in peak maxima when measured in different solvents, which suggests the presence of mild ICT. rsc.org In other D–π–A (Donor-π-Acceptor) type dyes based on imidazo[4,5-f]1,10-phenanthroline, obvious positive solvatochromic effects were observed, confirming a significant ICT character. researchgate.net This charge transfer can be influenced by environmental factors such as pH, where protonation or deprotonation of the imidazole (B134444) ring can alter the push-pull nature between the donor and acceptor parts of the molecule, thereby affecting its photophysical properties. nih.gov
Application in Organic Optoelectronic Devices (OLEDs)
The favorable photophysical properties of this compound derivatives make them excellent candidates for use as luminophores in organic light-emitting diodes (OLEDs). researchgate.net Their high quantum yields, color tunability, and thermal stability are critical for developing high-performance display and lighting technologies.
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency. This process relies on materials with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. This compound has emerged as a promising acceptor unit for constructing blue and sky-blue TADF emitters. researchgate.netresearchgate.net
By combining an this compound-based acceptor with a suitable electron donor like phenoxazine (PXZ), researchers have developed TADF materials that exhibit high efficiency. researchgate.net For example, the PXZ-BIP emitter, based on a benzimidazole-fused phenanthridine (B189435) (benzo researchgate.netnih.govThis compound) core, achieved a high maximum external quantum efficiency (EQE) of 21% in a sky-blue OLED. researchgate.net The rigid, fused structure of these donors and acceptors helps to minimize non-radiative decay pathways and enhance the efficiency of the reverse intersystem crossing required for TADF. rsc.org The development of such materials is a significant step toward realizing highly efficient blue OLEDs, which have historically been a challenge. osti.gov
Table 2: Performance of OLEDs Based on this compound TADF Emitters
| Emitter | Donor Moiety | Acceptor Moiety | Max EQE (%) | CIE Coordinates (x, y) | Reference |
|---|---|---|---|---|---|
| PXZ-BIP | Phenoxazine (PXZ) | Benzimidazole-fused phenanthridine (BIP) | 21 | (0.21, 0.37) | researchgate.net |
While TADF offers a route to high efficiency, phosphorescent emitters, particularly those based on heavy metal complexes like iridium(III), remain a cornerstone of OLED technology. This compound and its derivatives serve as excellent cyclometalating ligands for creating highly efficient and stable blue phosphorescent OLEDs (PhOLEDs). acs.orgskku.edugoogle.com
The strong ligand field provided by the this compound scaffold, when coordinated to an iridium center, helps to raise the energy of the non-radiative metal-centered (d-d) excited states, promoting efficient radiative decay from the desired triplet states. rsc.org This leads to complexes with high quantum yields and good color purity. rsc.org For example, an Ir(III) complex with a 2,3-dimethylthis compound ligand was used to fabricate a sky-blue PhOLED with an excellent external quantum efficiency of 15-20% and a maximum power efficiency of 35.9 lm/W. skku.edu The development of novel coordination schemes, such as [3+2+1] coordinated iridium(III) complexes, has pushed efficiencies even higher, achieving deep-blue emission with high quantum yields. nih.gov These advancements are crucial for overcoming the long-standing challenges of efficiency and operational stability in blue PhOLEDs. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Iridium(III) | Ir(III) |
| 2-(4-aminophenyl)imidazo[1,2-a]pyridine | - |
| 2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridine | - |
| 2,3-dimethylthis compound | - |
| Ir-dfpMepy-CN | - |
| Phenoxazine | PXZ |
| PXZ-BIP | - |
| Benzo researchgate.netnih.govThis compound | BIP |
| BzITz | - |
| 5H-benzo[d]benzo researchgate.netnih.govimidazo[1,2-a]imidazole | - |
| Polyvinylcarbazole | PVK |
This compound-Based Fluorescent Probes and Chemosensors
The this compound scaffold is recognized for its inherent optical and biological properties, stemming from its rigid, planar, and electron-rich heterocyclic structure nih.gov. These characteristics make it a promising candidate for the development of advanced fluorescent materials, including chemosensors. Fluorescent sensors are powerful analytical tools that enable the detection of specific chemical species through changes in their fluorescence properties, such as intensity or wavelength nih.gov. The core principle involves coupling a fluorophore—the signaling unit—with a receptor—the recognition unit. Upon interaction of the receptor with a target analyte, the photophysical properties of the fluorophore are modulated, leading to a detectable signal unigoa.ac.in.
The design of chemosensors based on the this compound framework would leverage its native fluorescence. By chemically modifying the core scaffold to include specific binding sites, it is possible to create highly selective and sensitive probes for various ions and molecules. The development of such sensors is a significant area of research due to their potential applications in environmental monitoring, biological imaging, and medical diagnostics unigoa.ac.inresearchgate.net.
Design and Application of Fluorescent Probes for Specific Analyte Detection (e.g., Hg²⁺)
Mercury (Hg²⁺) is a highly toxic heavy metal ion that poses significant threats to environmental and human health, necessitating the development of effective detection methods nih.gov. Fluorescent chemosensors offer a particularly advantageous approach due to their high sensitivity, selectivity, and potential for real-time analysis rsc.org.
The rational design of an this compound-based fluorescent probe for Hg²⁺ would involve the strategic incorporation of a mercury-chelating moiety onto the core fluorophore. Based on the "soft and hard acid-base" theory, the soft acid character of Hg²⁺ means it has a high affinity for soft base ligands, particularly those containing sulfur or nitrogen atoms scholaris.ca.
A potential design strategy could involve:
Fluorophore: The rigid this compound system would serve as the fluorescent signaling platform.
Recognition Site (Receptor): A functional group capable of selectively binding Hg²⁺ would be attached to the fluorophore. Examples from related heterocyclic systems include moieties like pyridine (B92270), which can create a specific binding pocket for the metal ion rsc.org. Another approach is using a thione group, where the sulfur atom acts as a soft base to coordinate with Hg²⁺ scholaris.ca.
Signaling Mechanism: The binding of Hg²⁺ to the recognition site would induce a change in the electronic properties of the entire molecule. This could occur through mechanisms such as Chelation-Enhanced Fluorescence (CHEF), where the binding event restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence intensity. Alternatively, the interaction could operate via intramolecular charge transfer (ICT), where metal binding alters the charge distribution and shifts the emission wavelength, allowing for ratiometric detection rsc.orgscholaris.ca.
For instance, a pyridine-functionalized phenanthridine sensor has demonstrated the ability to selectively recognize Hg²⁺ ions, resulting in both absorbance and fluorescence changes, with a limit of detection in the nanomolar range rsc.org. Similarly, an imidazo[4,5-b]phenazine-2-thione-based chemosensor showed an ultrasensitive response to Hg²⁺ with a detection limit of 0.167 nM, where binding to the thione moiety induced a significant red shift in the fluorescence emission scholaris.ca. These examples highlight design principles that could be effectively applied to the this compound scaffold to create novel and efficient sensors for mercury detection.
Nonlinear Optical Properties and Two-Photon Absorption Cross-Sections
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is the foundation for a wide range of advanced applications, including optical data storage, bioimaging, and photodynamic therapy chemrxiv.org. Two-photon absorption (TPA) is a key NLO phenomenon where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy (i.e., shorter wavelength) chemrxiv.org. Materials with high TPA cross-sections (σ₂) are highly sought after, particularly for applications like two-photon fluorescence microscopy, which allows for deeper tissue imaging with reduced photodamage and background noise nih.gov.
The molecular design for efficient TPA materials often involves creating molecules with a D-π-A (Donor-π-bridge-Acceptor) structure. This arrangement facilitates a significant change in the dipole moment upon excitation, which enhances NLO properties rsc.org. Fused heterocyclic systems like this compound are excellent platforms for designing TPA chromophores due to their extended π-conjugation and tunable electronic properties.
Research on closely related D-π-A type dyes based on an imidazo[4,5-f]1,10-phenanthroline core has demonstrated the potential of this class of compounds. By modifying the donor and acceptor groups attached to the central scaffold, their TPA properties can be systematically tuned. Studies have shown that increasing the electron-donating or -accepting strength of the substituents can lead to a dramatic increase in the TPA cross-section values rsc.orgresearchgate.net. For example, certain imidazo[4,5-f]1,10-phenanthroline derivatives have exhibited large TPA cross-sections, reaching values as high as 4752 GM (Goeppert-Mayer units) rsc.orgresearchgate.net. These findings underscore the significant potential of this compound derivatives as high-performance NLO materials.
| Compound Class | Derivative | Max. TPA Cross-Section (σ₂) [GM] | Reference |
| Imidazo[4,5-f]1,10-phenanthroline Dyes | Dye 3 (D-π-A) | 1232 | rsc.orgresearchgate.net |
| Imidazo[4,5-f]1,10-phenanthroline Dyes | Dye 4 (Stronger D-π-A) | 4752 | rsc.orgresearchgate.net |
Computational and Theoretical Investigations of Imidazo 1,2 F Phenanthridine Systems
Quantum Chemical Methodologies
Quantum chemical methods are fundamental in understanding the electronic behavior of molecules. By solving the Schrödinger equation or its density-based equivalent, these techniques can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules like Imidazo[1,2-f]phenanthridine and its derivatives. nih.gov DFT calculations are used to predict the ground-state geometry and electronic properties. semanticscholar.org For instance, in studies of related compounds like imidazo[4,5-f] researchgate.netresearchgate.netphenanthroline derivatives, DFT at the B3LYP/6-31G(d,p) level of theory has been successfully employed to determine their non-planar ground state geometries. semanticscholar.org
To explore the nature of excited states, Time-Dependent Density Functional Theory (TD-DFT) is commonly applied. semanticscholar.orgrsc.org This method provides valuable information on electronic transitions. For example, TD-DFT calculations on similar phenanthroline-based systems have helped assign strong fluorescence to single-component charge transfer transitions characterized by large oscillator strengths. semanticscholar.org These calculations are crucial for understanding the photophysical applications of such compounds. semanticscholar.org The choice of functional is critical, and for many heterocyclic systems, B3LYP has been shown to adequately predict absorption data. nih.gov
Theoretical studies on related systems show that upon excitation, there is often a redistribution of electron density. For example, a decrease in electron density at a proton-donating atom and a corresponding increase at a proton-accepting atom can favor processes like excited-state intramolecular proton transfer (ESIPT). nih.gov This highlights the power of DFT and TD-DFT in predicting photochemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of a molecule. researchgate.netnih.gov A smaller gap generally implies higher reactivity and easier electronic excitation.
For related heterocyclic systems, DFT calculations have been used to determine HOMO and LUMO energies and their corresponding energy gaps. For instance, in a study on BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, the HOMO-LUMO energy gap was found to be in the range of 2.087 to 2.472 eV. nih.gov In another theoretical investigation on surfactant cobalt(III) complexes containing imidazo[4,5-f] researchgate.netresearchgate.netphenanthroline, the calculated HOMO-LUMO gap was used to explain the propensity of these complexes to interact with DNA. researchgate.net The distribution of these orbitals is also informative; typically, the HOMO is delocalized over the entire molecule, while the LUMO might be localized on a specific moiety, such as the imidazopyridine portion in some systems.
The following table illustrates representative HOMO-LUMO energy gaps calculated for related imidazo-phenanthroline and imidazo-pyridine derivatives, demonstrating how these values are utilized to predict molecular behavior.
| Compound Class | Methodology | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Property |
|---|---|---|---|---|---|
| BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols | DFT | Not Specified | Not Specified | 2.087 - 2.472 | Correlates with emissive properties |
| Surfactant Co(III) complexes with imidazo[4,5-f] researchgate.netresearchgate.netphenanthroline | DFT | Not Specified | Not Specified | Not Specified (Small Gap) | Prone to interact with CT DNA researchgate.net |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are powerful computational tools that predict how a ligand, such as an this compound derivative, might interact with a biological macromolecule. These methods are crucial in drug discovery and materials science.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
Acetylcholinesterase (AChE): The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. nih.govekb.eg Molecular docking studies are frequently performed to identify and optimize new AChE inhibitors. researchgate.netekb.egddg-pharmfac.netekb.eg In these simulations, potential inhibitors are placed into the active site of AChE (e.g., PDB ID: 4EY7) to predict their binding energy and interactions with key amino acid residues within the catalytic anionic site (CAS) and peripheral anionic site (PAS). researchgate.netnih.gov For example, docking studies on novel imidazo[1,2-a]pyrazin-8(7H)-one derivatives showed that the most potent compounds could simultaneously bind to both the CAS and PAS of AChE. researchgate.net
DNA Gyrase: This bacterial enzyme is a validated target for antimicrobial agents. dntb.gov.uanih.govbiorxiv.org Molecular docking has been instrumental in screening for novel DNA gyrase inhibitors. dntb.gov.uanih.gov For instance, a study on novel 1H-imidazo[4,5-f] researchgate.netresearchgate.netphenanthroline derivatives used AutoDock Vina to position the compounds in the active site of the DNA gyrase B subunit. dntb.gov.ua The docking scores, which represent the binding affinity, and the analysis of interactions (hydrophobic, electrostatic, van der Waals) help in rationalizing the antimicrobial potential of the synthesized compounds. dntb.gov.ua
Below is a data table summarizing docking results for imidazo[4,5-f] researchgate.netresearchgate.netphenanthroline derivatives against DNA gyrase, illustrating the type of data generated from such studies.
| Compound | Target | Docking Score (kcal/mol) | Free Energy of Binding (kcal/mol) | Key Interactions |
|---|---|---|---|---|
| Compound 4a | DNA Gyrase B subunit | -4.812 | -50.21 | Covalent interactions suggested by positive pressure on binding (6.15) dntb.gov.ua |
| Compound 4b | DNA Gyrase B subunit | -5.023 | -52.87 | Strong electrostatic interactions (contribution of -15.99) dntb.gov.ua |
| Compound 4c | DNA Gyrase B subunit | -5.114 | -55.46 | Strong hydrophobic and van der Waals interactions (-16.50 and -45.03 respectively) dntb.gov.ua |
| Compound 4d | DNA Gyrase B subunit | -5.286 | -53.19 | Most efficient binding indicated by the highest docking score dntb.gov.ua |
The planar aromatic structure of phenanthridine-based compounds suggests a strong potential for interaction with DNA, primarily through intercalation. nih.govbeilstein-journals.orgmanchester.ac.uk Computational studies are vital for understanding the specifics of these binding events at an atomic level. nih.govnih.gov
Quantum chemical calculations and molecular mechanics simulations have been used to investigate the intercalation of phenanthridine (B189435) derivatives into DNA. scispace.com These studies reveal that the stabilization energy is dominated by dispersion energy, with significant contributions from electrostatic and charge-transfer interactions for cationic intercalators. scispace.com The phenanthridine moiety is often used as an intercalating unit in the design of more complex DNA-targeting molecules. beilstein-journals.org Computational approaches can elucidate how modifications to the core structure affect DNA binding affinity and mode. For example, linking a nitroimidazole group to a phenanthridine core created compounds where DNA binding ability was found to be inversely proportional to the length of the linker chain. nih.gov The intercalation process involves the insertion of the planar ring system between the base pairs of the DNA double helix, a mechanism supported by both experimental data and theoretical models. scispace.comnih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational stability and interaction dynamics of a ligand-receptor complex over time. biorxiv.org Following molecular docking, MD simulations are often performed to validate the stability of the predicted binding pose and to observe the flexibility of both the ligand and the protein. nih.govbiorxiv.org
For example, in the evaluation of potential DNA gyrase inhibitors, an MD simulation of 100 nanoseconds can be used to validate the stability of the ligand-enzyme complex. biorxiv.org Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the complex, which indicates structural stability, and the number and duration of intermolecular hydrogen bonds, which are crucial for binding affinity. biorxiv.org Similarly, when studying AChE inhibitors, MD simulations can confirm the conformational stability of the inhibitor within the enzyme's active site gorge. researchgate.net These simulations offer a more realistic representation of the physiological environment and can reveal subtle conformational changes and dynamic interactions that are not apparent from static docking models.
Computational Support for Spectroscopic Elucidation (e.g., NMR Prediction and Assignment) of this compound Systems
Computational chemistry has emerged as a powerful tool in the structural elucidation of complex organic molecules, including N-fused heterocyclic systems like Imidazo[1,2-f]phenanthridines. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure and magnetic environment of nuclei, allowing for the prediction of Nuclear Magnetic Resonance (NMR) parameters. This computational support is instrumental in the unambiguous assignment of experimental NMR spectra, aiding in the confirmation of newly synthesized structures and the understanding of their conformational properties.
The accurate prediction of ¹H and ¹³C NMR chemical shifts is a significant aspect of computational support for spectroscopic elucidation. Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method are frequently employed in conjunction with various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., TZVP, 6-311+G(d,p)) to calculate the isotropic magnetic shielding constants of nuclei. These theoretical shielding values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which has been calculated at the same level of theory. The correlation between the calculated and experimental chemical shifts serves as a robust validation of the proposed molecular structure.
While specific computational NMR studies on this compound itself are not extensively documented in the literature, the principles and methodologies are well-established for a wide range of heterocyclic compounds. For instance, studies on other nitrogen-containing heterocycles have demonstrated that the choice of DFT functional and basis set can significantly influence the accuracy of the predicted NMR chemical shifts. It has been observed that certain functionals may provide more accurate predictions for ¹H NMR, while others are better suited for ¹³C NMR. Therefore, a careful selection of the computational protocol is crucial for achieving reliable results.
In the context of newly synthesized this compound derivatives, computational NMR predictions would be invaluable. For example, in the synthesis of various substituted 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones, the experimental ¹H and ¹³C NMR data provide the basis for structural confirmation. nih.govresearchgate.net A complementary computational study would involve optimizing the geometries of these synthesized molecules using a suitable DFT method and then calculating their NMR spectra. By comparing the predicted chemical shifts with the experimental values, a detailed and confident assignment of each proton and carbon signal can be achieved. This is particularly useful for complex structures where spectral overlap and ambiguous signals can pose a challenge to interpretation based solely on experimental data.
The following tables present the experimental ¹H and ¹³C NMR data for selected this compound derivatives, which can serve as a benchmark for future computational investigations.
Table 1: Experimental ¹H NMR Data for Selected this compound Derivatives
| Compound | Chemical Shift (δ, ppm) |
| 6,7-Dihydro- nih.govnih.govdioxolo[4,5-j]imidazo[1,2-f]phenanthridin-8(5H)-one (3s) | 8.86 (s, 1H), 8.01 (s, 1H), 7.66 (d, J = 1.2 Hz, 1H), 7.56 (d, J = 1.1 Hz, 1H), 6.12 (s, 2H), 3.22–3.19 (m, 2H), 2.80–2.78 (m, 2H), 2.39–2.33 (m, 2H) |
| 2,3-Diphenyl-6,7-dihydro- nih.govnih.govdioxolo[4,5-j]imidazo[1,2-f]phenanthridin-8(5H)-one (3g) | 8.73 (s, 1H), 8.18 (s, 1H), 7.53–7.46 (m, 7H), 7.26–7.19 (m, 3H), 6.10 (s, 2H), 2.67–2.65 (m, 2H), 2.62–2.59 (m, 2H), 1.94–1.89 (m, 2H) |
| 2,3-Diphenyl-6,7,9,10,11,12-hexahydroimidazo[1,2-f]phenanthridin-8(5H)-one (3r) | 7.49–7.43 (m, 7H), 7.22–7.16 (m, 3H), 3.17–3.15 (m, 2H), 3.13–3.11 (m, 2H), 2.61–2.59 (m, 2H), 2.53–2.50 (m, 2H), 1.91–1.80 (m, 6H) |
Data sourced from nih.gov.
Table 2: Experimental ¹³C NMR Data for Selected this compound Derivatives
| Compound | Chemical Shift (δ, ppm) |
| 6,7-Dihydro- nih.govnih.govdioxolo[4,5-j]imidazo[1,2-f]phenanthridin-8(5H)-one (3s) | 197.9, 150.1, 148.1, 144.2, 142.6, 133.4, 123.3, 119.0, 115.6, 111.4, 105.4, 101.7, 101.5, 39.5, 27.2, 20.7 |
| 2,3-Diphenyl-6,7-dihydro- nih.govnih.govdioxolo[4,5-j]imidazo[1,2-f]phenanthridin-8(5H)-one (3g) | 198.3, 150.2, 148.1, 145.8, 144.3, 143.5, 134.3, 133.3, 132.3, 129.3, 128.8, 128.3, 128.2, 127.5, 124.2, 123.5, 119.6, 116.6, 105.4, 102.0, 101.7, 39.3, 30.2, 21.7 |
| 2,3-Diphenyl-6,7,9,10,11,12-hexahydroimidazo[1,2-f]phenanthridin-8(5H)-one (3r) | 197.9, 145.8, 144.9, 144.5, 134.4, 133.8, 133.1, 132.3, 129.0, 128.4, 128.3, 128.0, 127.3, 124.9, 122.9, 120.2, 39.2, 29.7, 28.5, 25.1, 23.3, 21.6, 21.5 |
Data sourced from nih.gov.
Future Research Trajectories and Emerging Applications
Design and Implementation of Imidazo[1,2-f]phenanthridine-Based Molecular Switches
The inherent optical and electronic properties of the this compound core make it a promising candidate for the development of molecular switches. nih.gov These molecules can, in principle, be designed to alter their physical and chemical characteristics in response to external stimuli such as light, pH, or electrochemical potential, making them suitable for applications in advanced materials and electronics. gla.ac.uk
The development of 1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridines (TIPs), which are sensitive to both pH and electrochemical potential, highlights the potential for this scaffold in creating stimuli-responsive systems. gla.ac.uk Future research is directed towards the synthesis of derivatives with pronounced photochromic behavior. This involves the strategic placement of functional groups that can undergo reversible photochemical reactions, leading to significant and detectable changes in absorption and emission spectra. The goal is to create robust and efficient photoswitches for use in optical data storage, molecular electronics, and targeted drug delivery systems.
Advanced Strategies for Therapeutic Lead Optimization and Target Selectivity
The this compound framework is a recognized scaffold in medicinal chemistry, with several derivatives exhibiting potent anticancer activity. nih.govcabidigitallibrary.org A key future direction is the systematic optimization of these lead compounds to enhance their therapeutic index and target selectivity.
One of the primary strategies involves comprehensive structure-activity relationship (SAR) studies. By synthesizing and evaluating a library of analogues with modifications at various positions of the heterocyclic core, researchers can identify the key structural motifs responsible for biological activity. For instance, a series of this compound derivatives synthesized via a sulfur-endorsed oxidative cyclization were evaluated for their anticancer activity against various cell lines. cabidigitallibrary.org
Detailed findings from these studies, as illustrated in the table below, provide crucial insights for rational drug design. For example, compound 3d showed particularly strong inhibitory activity against the HT-29 human colon cancer cell line, with an IC₅₀ value even lower than the established chemotherapeutic agent paclitaxel (B517696). cabidigitallibrary.org
| Compound | Cell Line | IC₅₀ (μM) cabidigitallibrary.org |
| 3d | HT-29 | 1.25 ± 0.22 |
| 3d | HCT116 | 2.18 ± 0.08 |
| 3f | HCT116 | 2.24 ± 0.71 |
| Paclitaxel | HT-29 | >10 |
Future optimization efforts will likely focus on modifying the substituents on the phenanthridine (B189435) and imidazole (B134444) rings to improve interactions with specific biological targets, thereby increasing potency and reducing off-target effects. Computational modeling and docking studies will play a pivotal role in predicting the binding affinities of new derivatives and guiding synthetic efforts. nih.gov
Innovation in Synthetic Methodologies for Expanded Chemical Space Exploration
Expanding the accessible chemical space of this compound derivatives is crucial for discovering new functionalities and therapeutic agents. This requires the development of novel and efficient synthetic strategies that allow for greater structural diversity. While traditional methods exist, they often suffer from limitations such as harsh reaction conditions or the need for expensive catalysts. nih.gov
Recent innovations have focused on overcoming these challenges. These advanced methodologies not only provide access to a wider range of derivatives but also often align with the principles of green chemistry.
| Synthetic Method | Key Features | Catalysts/Reagents | Advantages |
| Magnetic MOF-Catalyzed Coupling and Cyclization nih.gov | Recyclable magnetic metal-organic framework (MOF) catalyst. | Fe₃O₄@SiO₂@MOF-199 | Recyclable catalyst, high yields, applicable to natural product synthesis. nih.gov |
| Palladium-Catalyzed Intramolecular C-C Bond Formation researchgate.net | Post-functionalization of imidazoles via direct arylation through sp² C-H activation. | Palladium catalyst | Good to high yields, readily available precursors. researchgate.net |
| Iridium-Catalyzed Quadruple C–H Activation rsc.org | Cascade C–H arylation/annulation of N-arylimidazolium salts. | Iridium(III) catalyst | High catalytic efficiency, synthesis of polysubstituted imidazo[1,2-f]phenanthridiniums. rsc.orgresearchgate.net |
| Metal- and Base-Free Oxidative Cyclization cabidigitallibrary.org | Sulfur-endorsed reaction between phenanthridin-6-amine and aldehydes. | Elemental Sulfur | Atom economy, environmentally benign conditions. cabidigitallibrary.org |
Future research in this area will likely concentrate on the development of more sustainable catalytic systems, such as those utilizing earth-abundant metals, and the exploration of photochemical and electrochemical methods to construct the this compound core. nih.gov
Exploration of Undiscovered Biological Targets and Broadened Therapeutic Utility
While the anticancer properties of imidazo[1,2-f]phenanthridines are the most studied, the full therapeutic potential of this scaffold remains largely untapped. nih.govcabidigitallibrary.org A significant avenue for future research is the exploration of new biological targets to broaden the therapeutic applications of these compounds.
The naturally occurring this compound alkaloid, Zephycandidine A, has been reported to exhibit not only anti-tumor effects but also anti-acetylcholinesterase activity. nih.govresearchgate.net This dual activity suggests that derivatives could be developed for neurodegenerative diseases such as Alzheimer's disease, where acetylcholinesterase inhibitors are a cornerstone of treatment.
Furthermore, the general structural motifs of imidazole and phenanthridine are present in a wide array of biologically active molecules, suggesting a broad potential for the fused system. gla.ac.uknih.gov The imidazole ring, for instance, is a key component in compounds with antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net Systematic screening of this compound libraries against a diverse panel of biological targets, including enzymes, receptors, and ion channels, is warranted. This could lead to the discovery of novel therapeutic agents for a range of conditions, from infectious diseases to central nervous system disorders. nih.govnih.gov Understanding the mechanism of action, such as the induction of apoptosis and cell cycle arrest seen with related compounds, will be crucial in identifying and validating new targets. nih.govnih.gov
Q & A
Q. Key Considerations :
- Catalyst systems (e.g., Pd(II)/Pd(IV) cycles) influence regioselectivity.
- Solvent-free or mild conditions (e.g., room temperature) reduce side reactions.
Advanced: How can researchers optimize the photophysical properties of this compound derivatives for optoelectronic applications?
Methodological Answer:
Optimization strategies include:
- Metal Complexation : Ligand design with this compound enhances electroluminescence in OLEDs. For example, europium(III) complexes show tunable emission spectra .
- π–π Stacking Control : Substituent engineering (e.g., carbazole groups) modulates intermolecular interactions, improving electron transport in bipolar host materials .
- Luminescence Tuning : Electron-donating/withdrawing groups alter excited-state dynamics. Time-resolved fluorescence spectroscopy is critical for assessing quantum yields .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- X-ray Crystallography : Resolves molecular planarity and π–π stacking distances (e.g., centroid–centroid interactions at 3.63–3.68 Å) .
- NMR and FTIR : Confirm regiochemistry and functional group incorporation.
- UV-Vis/PL Spectroscopy : Correlates substituent effects with absorption/emission profiles .
Advanced: What strategies are employed to elucidate structure-activity relationships in anticancer this compound derivatives?
Methodological Answer:
- Bioisosteric Replacement : Introducing pyrimidine or N-acylhydrazone (NAH) groups at the 3-position enhances DNA intercalation and topoisomerase IIα inhibition .
- In Silico Docking : Predicts binding modes with telomeric G-quadruplex DNA, validated by apoptosis assays .
- Natural Product Analogs : Zephycandidine A, a natural alkaloid, provides a scaffold for antitumor activity studies .
Advanced: How do π-π stacking interactions influence the electronic properties of this compound-based materials in OLEDs?
Methodological Answer:
- Planar vs. Orthogonal Design : Carbazole-benzimidazo-phenanthridine hybrids with orthogonal structures suppress excessive π–π stacking, balancing charge transport and reducing exciton quenching .
- Crystallographic Analysis : Quantifies stacking distances (3.6–3.7 Å) and correlates with electron mobility measurements .
Basic: What are the key challenges in achieving regioselectivity during the functionalization of this compound scaffolds?
Methodological Answer:
- Competitive Pathways : Intramolecular vs. intermolecular C–H activation requires precise control of Pd catalyst loading and reaction time .
- Steric Effects : Bulky substituents at the 8- or 10-positions hinder cyclization, necessitating microwave or high-temperature conditions .
Advanced: What mechanistic insights guide the design of palladium-catalyzed C–H activation strategies for this compound synthesis?
Methodological Answer:
- Catalytic Cycles : Pd(II)-Pd(IV)-Pd(II) and Pd(II)-Pd(0)-Pd(II) cycles operate synergistically. Aerobic oxidation regenerates Pd(II), enabling turnover under mild conditions .
- Kinetic Studies : Isotopic labeling (e.g., D₂O experiments) identifies rate-determining steps in C–H bond cleavage.
Basic: How do solvent systems and catalysts affect the efficiency of this compound cyclization reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
